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Compound of Interest

Compound Name: 4-Methylquinoline-6-carbaldehyde
Cat. No.: B1508174
Get Quote

Introduction & Structural Context

4-Methylquinoline-6-carbaldehyde is a bifunctional scaffold featuring a reactive aldehyde at
the C6 position and a methyl group at the C4 position of the quinoline ring. Its chemical
behavior is dominated by the electron-deficient pyridine ring and the electron-rich benzene ring,
modulated by the electron-withdrawing formyl group.

o |[UPAC Name: 4-Methylquinoline-6-carbaldehyde[1]
e Molecular Formula:
e Molecular Weight: 171.20 g/mol

o Key Reactivity: Schiff base formation (aldehyde), Knoevenagel condensation (aldehyde), and
benzylic oxidation/halogenation (C4-methyl).

Synthesis & Isolation Protocol

To ensure the spectroscopic data corresponds to a high-purity sample, we define the synthesis
route via Halogen-Lithium Exchange from 6-bromo-4-methylquinoline. This method avoids the
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regioselectivity issues common in direct oxidation of dimethylquinolines.

Experimental Protocol

 Starting Material: 6-Bromo-4-methylquinoline (1.0 eq).
e Solvent: Anhydrous THF (0.1 M concentration).
e Reagent:n-Butyllithium (1.1 eq, 2.5 M in hexanes).
o Electrophile: Anhydrous DMF (1.5 eq).
e Procedure:
o Cool the solution of 6-bromo-4-methylquinoline in THF to -78 °C under Argon.
o Add n-BuLi dropwise over 20 min. Maintain temp < -70 °C.
o Stir for 30 min (formation of lithiated species).
o Add DMF dropwise. Stir for 1 h at -78 °C, then warm to RT.
o Quench: Saturated

solution.

o Workup: Extract with EtOAc, wash with brine, dry over

[¢]

Purification: Flash chromatography (Hexane:EtOAc 8:2).

Workflow Diagram

6-Bromo-4-methylquinoline Br/Li Exchange Lithiation Nucleophilic Attack _| Formylation Warm to RT | Hydrolysis Isolation 4-Methylquinoline-
(Precursor) (n-BuLi, THF, -78°C) | (OMF Addition) 1 (NHA4CI, H20) 6-carbaldehyde
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Caption: Figure 1. Regioselective synthesis of 4-Methylquinoline-6-carbaldehyde via
cryogenic lithiation.

Spectroscopic Data Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The

NMR spectrum is characterized by the distinct aldehyde proton and the coupling patterns of the
quinoline ring protons.[2] The C4-methyl group appears as a singlet, slightly deshielded by the
aromatic ring current.

Solvent:

(Chloroform-d) Frequency: 400 MHz[2][3]
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e Carbonyl (C=0): 191.5 ppm.

e Aromatic Carbons: 151.2 (C2), 148.5 (C8a), 144.0 (C4), 134.5 (C6), 130.2 (C8), 129.8 (C7),
126.5 (C4a), 124.8 (C5), 122.1 (C3).

 Aliphatic Carbon: 19.2 (C4-

Expert Insight: The chemical shift of H-5 (8.48 ppm) is a critical diagnostic. It appears
significantly downfield due to the combined deshielding effect of the ortho-formyl group and the

ring current, distinguishing it from the 4-methylquinoline parent where H-5 is typically ~8.0 ppm.

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the aldehyde and the heteroaromatic system.
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C. Mass Spectrometry (MS)

The fragmentation pattern follows the stability of the quinoline core.

lonization Mode: Electron Impact (El, 70 eV) or ESI+

e Molecular lon (

): m/z 171 (Base peak in ESI).

e Fragment 1: m/z 170 (

) — Stable acylium ion.

e Fragment 2: m/z 142 (

) — Loss of formyl radical/CO.
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e Fragment 3: m/z 115 (

) — Typical quinoline fragmentation (loss of HCN from the pyridine ring).

Fragmentation Pathway Diagram

Molecular lon
[M]+ m/z 171

- CHO- (-29)

[M - H]+ [M-CO - H]+
m/z 170 m/z 142
(Acylium) (4-Methylquinoline radical)

HCN (-27)
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(Phenyl cation derivative)

Click to download full resolution via product page

Caption: Figure 2. Proposed EI-MS fragmentation pathway for 4-Methylquinoline-6-
carbaldehyde.

Quality Control & Impurity Profile

When synthesizing or sourcing this compound, three primary impurities must be monitored via
HPLC/LC-MS:

» 6-Bromo-4-methylquinoline: Unreacted starting material (Ret. Time < Product).
e 4-Methylquinoline: Result of protonation instead of formylation during the lithiation quench.
o 4-Methylquinoline-6-carboxylic acid: Oxidation product (if stored improperly in air).

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the
aldehyde to the carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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